molecular formula C19H21N3O2S B4816393 2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

Cat. No.: B4816393
M. Wt: 355.5 g/mol
InChI Key: PHMYKRAMRWCBNS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable diketone in the presence of a base, followed by acylation with an appropriate acid chloride . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide lies in its specific substitution pattern and the presence of the phenylbutan-2-yl group, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,3-dimethyl-5-oxo-N-(4-phenylbutan-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-12(9-10-15-7-5-4-6-8-15)21-17(23)16-11-20-19-22(18(16)24)13(2)14(3)25-19/h4-8,11-12H,9-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMYKRAMRWCBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC(C)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 2
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2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
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2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
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2,3-Dimethyl-5-oxo-N-(4-phenylbutan-2-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

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